N,N-diethylbutan-1-amine

Übersicht

Beschreibung

N,N-diethylbutan-1-amine, also known as N,N-diethylbutylamine, is an organic compound with the molecular formula C8H19N. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its characteristic amine odor and is often utilized as an intermediate in the production of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-diethylbutan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with diethyl sulfate under controlled conditions. The reaction typically requires a base such as sodium hydroxide to neutralize the acidic by-products formed during the process .

Another method involves the reductive amination of butyraldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In industrial settings, diethylbutylamine is often produced through continuous flow processes that allow for large-scale production. These processes typically involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halides like bromoethane and chloroethane are commonly used in substitution reactions

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Substituted amines

Wissenschaftliche Forschungsanwendungen

Solvent Applications

N,N-Diethylbutan-1-amine has been identified as a potential switchable-hydrophilicity solvent (SHS). SHSs are solvents that can transition between hydrophilic and hydrophobic states, making them useful in various chemical processes.

The compound is also utilized in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various drug compounds.

Case Study: QSAR Studies

A recent study highlighted the use of this compound in quantitative structure–activity relationship (QSAR) modeling for developing quinolone derivatives aimed at treating malaria. The compound was found to exhibit significant activity against specific targets, indicating its potential role in drug development .

Electrochemical Reactions

This compound has been successfully employed in electrochemical reactions, particularly in the α-vinylation of tertiary amines. In controlled experiments, it demonstrated a selectivity ratio of 5:1 under standard conditions, showcasing its effectiveness in facilitating complex organic transformations .

Chemical Properties and Safety Considerations

Understanding the chemical properties and safety considerations is crucial for the effective application of this compound.

Research Insights

Recent research has focused on optimizing the use of this compound in various applications:

Synthesis Optimization

Studies have shown that modifying the structure of derivatives can enhance their biological activity, particularly in anti-cancer research where the compound's derivatives have been linked to improved inhibition of cancer cell lines .

Wirkmechanismus

The mechanism of action of diethylbutylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it has been shown to induce carotenogenesis by interacting with specific enzymes involved in the biosynthesis of carotenoids . The exact molecular pathways and targets are still under investigation, but its effects are believed to be mediated through its amine functional group .

Vergleich Mit ähnlichen Verbindungen

N,N-diethylbutan-1-amine is similar to other alkylamines such as:

Butylamine: A primary amine with a similar structure but different reactivity and applications.

Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

Dimethylbutylamine: A tertiary amine with two methyl groups and one butyl group attached to the nitrogen atom

Compared to these compounds, diethylbutylamine is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective reactions and its applications in various fields make it a valuable compound in both research and industry .

Biologische Aktivität

N,N-Diethylbutan-1-amine is a chemical compound with the molecular formula and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 129.24 g/mol

- CAS Number : 4444-68-2

- IUPAC Name : this compound

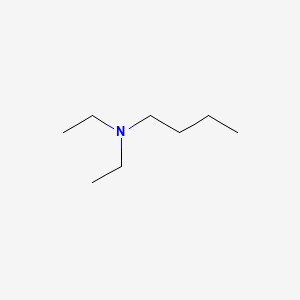

- Chemical Structure :

This compound's biological activity primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as a cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer's. The compound's secondary amine structure allows it to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine in the synaptic cleft.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on AChE and BChE, suggesting a potential role in enhancing cholinergic signaling. The following table summarizes findings from various studies on the inhibitory activity of related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 151 | AChE/BChE inhibitor |

| 4-Chloro-N,N-diethylbutan-1-amine | 144 | AChE/BChE inhibitor |

| N,N-Diethylpropan-1-amine | 491 | AChE/BChE inhibitor |

Cholinesterase Inhibition

A study conducted by researchers at the University of Guangdong evaluated various phenolic compounds as cholinesterase inhibitors. Among them, this compound showed promising results, with an IC50 value of 151 µM against AChE. This indicates a moderate level of inhibition compared to other tested compounds .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound. By correlating molecular descriptors with biological activity, researchers have identified key structural features that enhance its inhibitory effects on cholinesterases. For instance, increasing hydrophobicity and specific electronic properties were found to improve inhibitory potency .

Safety and Handling

While this compound shows potential therapeutic applications, it is essential to note safety considerations:

- Toxicity : Causes severe skin burns and eye damage upon contact.

- Storage : Should be stored under inert gas to prevent degradation.

Eigenschaften

IUPAC Name |

N,N-diethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUTASIQKBEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025039 | |

| Record name | Diethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylbutylamine is a light yellow liquid. (NTP, 1992) | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4444-68-2 | |

| Record name | DIETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do the provided research papers tell us about the structure of diethylbutylamine and its role in chemical reactions?

A1: While the provided papers do not directly focus on the physical and chemical properties of diethylbutylamine itself, they offer insights into its behavior as a reactant and the formation of related compounds.

- One paper investigates the surface ionization of isomeric diethylbutylamine molecules []. This suggests that researchers are interested in understanding how diethylbutylamine interacts with surfaces at an ionic level, which could be relevant to catalysis or material science applications.

- The other paper delves into the mechanism of 1,2-alkyl shifts using similar amine compounds as a model system []. This research utilizes optically active and deuterium-labeled amines, including 2-ethyl-1-methylbutylamine, to study reaction pathways and the formation of carbocation intermediates []. These findings contribute to our understanding of organic reaction mechanisms and could have implications for the synthesis of complex molecules.

Q2: How does the use of deuterium-labeled compounds contribute to understanding reaction mechanisms, as exemplified in the research on 1,2-alkyl shifts?

A2: The research paper on protonated cyclopropanes as intermediates in 1,2-alkyl shifts utilizes deuterium labeling as a critical tool []. By substituting specific hydrogen atoms with deuterium in the starting amine (2-ethyl-1-methylbutylamine, for example), researchers can track the movement of these atoms during the reaction. This allows them to determine:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.